molecular formula C5H10F2N2 B3143573 6,6-Difluoro-1,4-diazepane CAS No. 529509-58-8

6,6-Difluoro-1,4-diazepane

Cat. No. B3143573
CAS RN: 529509-58-8
M. Wt: 136.14 g/mol
InChI Key: QETGEMJXBQDLPF-UHFFFAOYSA-N
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Description

6,6-Difluoro-1,4-diazepane is a chemical compound with the molecular formula C5H10F2N2 . It is a derivative of diazepane, a seven-membered heterocyclic compound with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of 6,6-Difluoro-1,4-diazepane consists of a seven-membered ring with two nitrogen atoms and two fluorine atoms attached to the same carbon atom . The exact structure can be represented by the SMILES string: FC1(F)CNCCNC1 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave-Assisted Detosylation : The fluorination of [1,4]-diazepanones, which can be oxidized from [1,4]-Diazepan-6-ols, with diethylaminosulfur trifluoride leads to the creation of gem-difluorohomopiperazines. Microwave-assisted detosylation is a rapid method to access the corresponding amines with high yields (Wellner, Sandin, & Pääkkönen, 2003).
  • Characterization of New 1,4-Diazepanes : New 1,4-diazepanes synthesized through various chemical processes have been characterized using techniques like NMR, IR, and HRMS. Structural analysis using X-ray crystallography revealed these compounds adopt a twisted chair conformation (Ramirez-Montes et al., 2012).

Catalysis and Chemical Reactions

  • Catalysis in Olefin Epoxidation : Manganese(III) complexes with 1,4-diazepane-based ligands have been studied for their role in olefin epoxidation reactions. The study revealed a correlation between the Lewis acidity of the Mn(III) center and the yield and product selectivity in epoxidation processes (Sankaralingam & Palaniandavar, 2014).
  • Modeling Oxotransferase Reactivity : Molybdenum(VI) dioxo complexes with 1,4-diazepane-based ligands have been explored as models for molybdenum oxotransferase enzymes. These studies have provided insight into the reactivity of these enzymes (Mayilmurugan et al., 2011).

Synthetic Applications

  • Synthesis of Diazepane Derivatives : Microwave irradiation has been employed to efficiently synthesize 7-substituted-1,4-diazepin-5-ones, leading to various 1,4-diazepane derivatives (Wlodarczyk et al., 2007).
  • Multi-component Synthesis Approach : A Ugi multi-component reaction followed by an intramolecular SN2 reaction has been used to synthesize diazepane systems. This method offers a short and efficient approach to constructing these compounds (Banfi et al., 2007).

Structural and Crystallographic Studies

  • Crystal Structure Analysis : The crystal structure of 6-hydroxy-1,4-diazepane-1,4-diium dibromide was reanalyzed, leading to a better understanding of the compound's molecular conformation and hydrogen bonding (Piontek et al., 2019).

properties

IUPAC Name

6,6-difluoro-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2N2/c6-5(7)3-8-1-2-9-4-5/h8-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETGEMJXBQDLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(CN1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Difluoro-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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